molecular formula C7H17O2P B8502524 Ethyl n-butyl(methyl)phosphinate

Ethyl n-butyl(methyl)phosphinate

Cat. No.: B8502524
M. Wt: 164.18 g/mol
InChI Key: CZDHEZPYSIYJEE-UHFFFAOYSA-N
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Description

Ethyl n-butyl(methyl)phosphinate is a phosphinate ester characterized by an ethyl group, an n-butyl group, and a methyl group bonded to a phosphorus atom. Phosphinate esters generally exhibit reactivity influenced by substituents on the phosphorus atom, including alkylation, hydrolysis, and nucleophilic substitution . This compound is likely synthesized via alkylation of a parent phosphinate, such as ethyl methylphosphinate, using n-butyl halides under basic conditions, a method consistent with protocols described in the literature .

Properties

Molecular Formula

C7H17O2P

Molecular Weight

164.18 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]butane

InChI

InChI=1S/C7H17O2P/c1-4-6-7-10(3,8)9-5-2/h4-7H2,1-3H3

InChI Key

CZDHEZPYSIYJEE-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the phosphorus atom significantly impact molecular weight, solubility, and boiling points. Below is a comparative analysis based on molecular formulas and inferred properties:

Compound Name Molecular Formula Molecular Weight CAS RN Substituents Key Physical Properties
Ethyl n-butyl(methyl)phosphinate C₇H₁₇O₂P 164.18 g/mol N/A Ethyl, n-butyl, methyl Higher lipophilicity due to n-butyl chain
Ethyl methylphosphinate C₃H₉O₂P 108.07 g/mol 16391-07-4 Ethyl, methyl Volatile; used in alkylation reactions
Ethyl phenylphosphinate C₈H₁₁O₂P 170.14 g/mol 2511-09-3 Ethyl, phenyl Aromatic stability; lower water solubility
Ethyl (cyanomethyl)methylphosphinate C₅H₁₀NO₂P 147.11 g/mol 112927-49-8 Ethyl, methyl, cyanomethyl Enhanced electrophilicity from CN group
Ethyl (chloromethyl)(methyl)phosphinate C₄H₁₀ClO₂P 156.55 g/mol 110838-42-1 Ethyl, methyl, chloromethyl Reactive Cl substituent; potential toxicity

Key Observations:

  • Alkyl Chain Effects : The n-butyl group in this compound increases molecular weight and lipophilicity compared to shorter-chain analogs like Ethyl methylphosphinate. This likely reduces solubility in polar solvents but enhances compatibility with organic matrices.
  • Aromatic vs. Aliphatic Substituents : Ethyl phenylphosphinate exhibits greater stability due to resonance effects from the phenyl group but may show reduced reactivity in nucleophilic substitutions compared to aliphatic derivatives .
  • Electron-Withdrawing Groups: The cyanomethyl group in Ethyl (cyanomethyl)methylphosphinate increases electrophilicity at the phosphorus center, facilitating reactions with nucleophiles .

Chemical Reactivity

Alkylation and Substitution
  • Ethyl methylphosphinate undergoes alkylation with alkyl halides (e.g., n-butyl bromide) to form derivatives like this compound. The reaction requires bases such as NaH or BuLi to generate a phosphinate anion intermediate .
  • Chlorinated analogs, such as Ethyl (chloromethyl)(methyl)phosphinate, are more reactive in substitution reactions due to the Cl group’s leaving ability, whereas cyanomethyl derivatives may favor addition reactions .
Hydrolysis
  • Lower phosphinates (e.g., Ethyl methylphosphinate) hydrolyze faster than bulkier derivatives. This compound, with its longer alkyl chain, likely exhibits slower hydrolysis rates, akin to the behavior of higher chloroformates .

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